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Core Science & Biosynthesis

Foundational

Comprehensive Structural and Physicochemical Profiling of 1-(4-Ethoxy-3-methylbenzoyl)azepane: A Technical Guide for Preclinical Development

Executive Summary The exploration of novel chemical space is a cornerstone of modern drug discovery. While six-membered nitrogen heterocycles (like piperidines) dominate commercial libraries, seven-membered rings such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of novel chemical space is a cornerstone of modern drug discovery. While six-membered nitrogen heterocycles (like piperidines) dominate commercial libraries, seven-membered rings such as [1] offer unique conformational dynamics. 1-(4-ethoxy-3-methylbenzoyl)azepane represents a highly versatile synthetic scaffold. By coupling the lipophilic, sterically distinct azepane ring with a substituted benzoyl moiety, this molecule presents a compelling physicochemical profile suitable for high-throughput screening (HTS) libraries, particularly in the pursuit of G-protein coupled receptors (GPCRs) and ion channel modulators.

This whitepaper provides an in-depth technical analysis of the structural topology, physicochemical properties, synthetic methodology, and analytical validation of 1-(4-ethoxy-3-methylbenzoyl)azepane.

Chemical Structure & Conformational Topology

The structural architecture of 1-(4-ethoxy-3-methylbenzoyl)azepane (Chemical Formula: C16H23NO2) can be dissected into three functional domains:

  • The Azepane Ring: A saturated seven-membered heterocycle. Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair conformations. This flexibility allows the ring to mold into complex, deep lipophilic pockets within target proteins, offering a distinct vector for steric interactions [1].

  • The Carboxamide Linker: The amide bond connecting the azepane nitrogen to the benzoyl group possesses significant partial double-bond character. This restricts free rotation, leading to distinct syn and anti rotamers in solution, which must be accounted for during NMR characterization. The carbonyl oxygen acts as a primary hydrogen-bond acceptor.

  • The Substituted Aryl Motif: The phenyl ring is substituted with an ethoxy group at the para (4-) position and a methyl group at the meta (3-) position. The 4-ethoxy group extends the lipophilic footprint while providing a secondary hydrogen-bond acceptor (ether oxygen). The 3-methyl group acts as a conformational lock, sterically restricting the rotation of the ethoxy group and pre-organizing the molecule for optimal target engagement.

Structure Core 1-(4-Ethoxy-3-methylbenzoyl)azepane Azepane Azepane Ring (Lipophilic Bulk / Steric Shield) Core->Azepane Amide Carboxamide Linker (H-Bond Acceptor) Core->Amide Aryl Phenyl Ring (Pi-Pi Stacking) Core->Aryl Ethoxy 4-Ethoxy Group (H-Bond Acceptor / Lipophilic) Aryl->Ethoxy Methyl 3-Methyl Group (Conformational Lock) Aryl->Methyl

Pharmacophore topology and putative binding interactions of the target scaffold.

Physicochemical Profiling

Understanding the physicochemical parameters of a compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The data below is synthesized based on established fragment-based calculation models [2].

Table 1: Quantitative Physicochemical Properties
PropertyValueRationale / Medicinal Chemistry Significance
Molecular Formula C16H23NO2Defines the atomic composition.
Molecular Weight 261.36 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring high probability of oral bioavailability.
LogP (Calculated) ~3.5Optimal lipophilicity for passive membrane permeability and potential CNS penetration.
TPSA 29.46 ŲTopological Polar Surface Area < 90 Ų suggests excellent blood-brain barrier (BBB) traversal potential.
H-Bond Donors 0The lack of NH/OH groups reduces the desolvation penalty upon binding to lipophilic pockets.
H-Bond Acceptors 2The amide carbonyl and ether oxygen serve as key interaction points with target protein residues.
Rotatable Bonds 4A low number of rotatable bonds minimizes the conformational entropy penalty upon target binding.

Standardized Synthetic Methodology

To ensure high yields and purity suitable for biological screening, the synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane relies on a robust amide coupling strategy.

Causality of Reagent Selection
  • Coupling Agent (HATU): The seven-membered azepane ring is sterically bulkier than its five- or six-membered counterparts. Traditional coupling agents (like EDCI) often suffer from sluggish kinetics here. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because it generates a highly reactive HOAt active ester, overcoming the steric hindrance of the secondary amine and driving the reaction to completion rapidly.

  • Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate byproduct without competing with the azepane nucleophile.

Step-by-Step Protocol (Self-Validating Workflow)
  • Activation Phase:

    • Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Stir at room temperature for 15 minutes. This allows the formation of the active HOAt ester.

  • Coupling Phase:

    • Add azepane (1.2 eq) dropwise to the activated mixture.

    • Stir at room temperature for 2 hours.

    • Self-Validation Check: Pull a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting acid mass (m/z ~181 [M+H]+) is depleted, and the product mass (m/z 262.2 [M+H]+) dominates the chromatogram.

  • Quench & Extraction:

    • Quench the reaction by diluting with Ethyl Acetate (EtOAc) and washing with 1M HCl (removes unreacted azepane and DIPEA), followed by saturated NaHCO3 (removes unreacted acid and HOAt), and finally brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically eluting around 20-30% EtOAc).

Synthesis A 4-Ethoxy-3-methylbenzoic Acid (Starting Material) B HATU / DIPEA / DMF (Activation) A->B Step 1 C HOAt Active Ester (Intermediate) B->C D Azepane Addition (Coupling) C->D Step 2 E Aqueous Workup & Flash Chromatography D->E Quench F 1-(4-Ethoxy-3-methylbenzoyl)azepane (Target Compound) E->F Purify

Synthetic workflow of 1-(4-ethoxy-3-methylbenzoyl)azepane via HATU coupling.

Analytical Validation

To confirm the structural integrity of the synthesized batch, the following analytical signatures must be verified:

  • LC-MS (ESI+): The primary indicator of successful synthesis is a single, sharp chromatographic peak exhibiting a mass-to-charge ratio (m/z) of 262.2 [M+H]+ .

  • 1H NMR (400 MHz, CDCl3):

    • Azepane Protons: Due to restricted rotation around the amide bond, the azepane ring protons often appear as broad multiplets. Expect signals around δ 3.30–3.70 ppm (4H, N-CH2) and δ 1.50–1.85 ppm (8H, remaining ring CH2).

    • Ethoxy Protons: A distinct triplet at δ 1.40 ppm (3H, -CH3) and a quartet at δ 4.05 ppm (2H, -OCH2-).

    • Aryl Methyl: A sharp singlet at δ 2.25 ppm (3H, Ar-CH3).

    • Aromatic Protons: A multiplet ranging from δ 6.80 to 7.30 ppm (3H, Ar-H), reflecting the substitution pattern of the phenyl ring.

Pharmacological Applications

Compounds bearing the azepane-carboxamide motif are frequently deployed in high-throughput screening libraries. The unique steric bulk of the azepane ring prevents the molecule from embedding too deeply into flat, non-specific hydrophobic grooves, often resulting in higher target selectivity compared to planar analogs. Historically, similar azepane-sulfonamide and azepane-amide derivatives have been identified as potent modulators of G-protein-gated inwardly-rectifying potassium channels and various orphan GPCRs [1]. The addition of the 4-ethoxy-3-methyl substitution pattern provides a highly specific vector for probing narrow, lipophilic accessory pockets in these targets.

References

  • Title: Azepane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Azepane | C6H13N | CID 8119 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Protocols & Analytical Methods

Method

protocol for synthesizing 1-(4-ethoxy-3-methylbenzoyl)azepane derivatives

An Application Note and Protocol for the Synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane Derivatives Introduction: The Azepane Scaffold in Modern Drug Discovery The azepane ring, a seven-membered nitrogen-containing het...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane Derivatives

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry.[1] Its non-planar, conformationally flexible nature allows for the presentation of substituents in a defined three-dimensional space, making it an attractive scaffold for targeting a wide array of biological receptors and enzymes.[2][3] Azepane derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, neuroscience, and infectious diseases.[4]

This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane, a representative N-aroylazepane derivative. The synthetic strategy is bifurcated into two primary stages: (1) the preparation of the key precursor, 4-ethoxy-3-methylbenzoic acid, and (2) the subsequent amide bond formation with azepane. The described methodology employs a robust and widely adopted amide coupling technique, ensuring high efficiency and reproducibility for researchers in drug development and synthetic chemistry.

Synthetic Strategy Overview

The overall synthetic pathway is a two-part process beginning with the synthesis of the requisite carboxylic acid, followed by the amide coupling reaction. This approach allows for modularity, as different substituted benzoic acids or cyclic amines can be used to generate a library of derivatives.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Amide Coupling A 3-Methyl-4-hydroxybenzoic acid B 4-Ethoxy-3-methylbenzoic acid A->B  Ethyl Iodide,  K₂CO₃, Acetone C 4-Ethoxy-3-methylbenzoic acid E 1-(4-Ethoxy-3-methylbenzoyl)azepane C->E  HATU, DIPEA,  DMF D Azepane D->E  HATU, DIPEA,  DMF

Figure 1: Overall two-part synthetic workflow.

Part 1: Synthesis of 4-Ethoxy-3-methylbenzoic Acid

The synthesis of the carboxylic acid precursor is achieved via a standard Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 3-methyl-4-hydroxybenzoic acid with an ethylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplier/SourceNotes
3-Methyl-4-hydroxybenzoic acid≥98%CommercialStarting Material
Ethyl Iodide (EtI)≥99%CommercialAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase
AcetoneAnhydrousCommercialSolvent
Hydrochloric Acid (HCl)1 M AqueousLab StockFor acidification/workup
Ethyl Acetate (EtOAc)ACS GradeLab StockExtraction Solvent
Brine (Saturated NaCl)Lab PreparedLab StockFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
Experimental Protocol: Ethylation
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-hydroxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone (to achieve a 0.2 M concentration of the starting acid).

  • Reagent Addition: While stirring vigorously, add ethyl iodide (1.5 eq) to the suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Acidification: Redissolve the crude residue in water and acidify to pH ~2 using 1 M HCl. A white precipitate of the product, 4-ethoxy-3-methylbenzoic acid, should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. The product can be further purified by recrystallization from an ethanol/water mixture if necessary. Dry the purified solid under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Part 2: Amide Coupling Protocol for 1-(4-ethoxy-3-methylbenzoyl)azepane

The formation of the amide bond is the crucial step in this synthesis. It is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly efficient, minimizes side reactions, and the byproducts are water-soluble, simplifying purification.[][7]

Mechanism of HATU-Mediated Amide Coupling

The reaction proceeds via a well-established mechanism. The carboxylic acid is first activated by HATU in the presence of a non-nucleophilic base like DIPEA to form a highly reactive O-acylisourea intermediate. This intermediate rapidly converts to an activated OBt ester, which is then susceptible to nucleophilic attack by the secondary amine (azepane) to form the stable amide bond.

G Acid R-COOH (Carboxylic Acid) ActiveEster Activated OBt Ester Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base DIPEA (Base) Base->ActiveEster Activation Amide Target Amide (R-CONR'₂) ActiveEster->Amide Nucleophilic Attack Amine Azepane (R'₂NH) Amine->Amide Nucleophilic Attack Byproducts Byproducts

Figure 2: Mechanism of HATU-mediated amide coupling.

Materials and Reagents
Reagent/MaterialGradeSupplier/SourceNotes
4-Ethoxy-3-methylbenzoic acid≥98%Synthesized (Part 1)Starting Material
Azepane (Hexamethyleneimine)≥99%CommercialStarting Material
HATU≥98%CommercialCoupling Reagent
N,N-Diisopropylethylamine (DIPEA)≥99.5%CommercialNon-nucleophilic base
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeLab StockExtraction Solvent
Lithium Chloride (LiCl)5% AqueousLab PreparedFor washing (removes DMF)
Sodium Bicarbonate (NaHCO₃)Saturated AqueousLab StockFor washing
Brine (Saturated NaCl)Lab PreparedLab StockFor washing
Magnesium Sulfate (MgSO₄)AnhydrousCommercialDrying Agent
Experimental Protocol: Amide Coupling
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-ethoxy-3-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF (to achieve a 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add azepane (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup - Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 5% LiCl solution (3 times to remove DMF), saturated NaHCO₃ solution (2 times), and finally with brine (1 time). The use of LiCl is crucial for the efficient removal of the high-boiling point solvent DMF.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 1-(4-ethoxy-3-methylbenzoyl)azepane as a solid or viscous oil. The expected yield is typically >80%.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include aromatic protons, the ethoxy group (a quartet and a triplet), the methyl group singlet, and broad signals for the methylene protons of the azepane ring.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethoxy and azepane moieties.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the target compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the tertiary amide C=O stretch.

Conclusion

This application note details a robust and reproducible two-part synthetic protocol for the preparation of 1-(4-ethoxy-3-methylbenzoyl)azepane derivatives. The methodology leverages a standard Williamson ether synthesis for precursor generation and a highly efficient HATU-mediated amide coupling reaction. By explaining the causality behind the choice of reagents and providing a step-by-step guide, this document serves as a valuable resource for researchers and scientists engaged in the synthesis of novel molecular entities for drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • The Royal Society of Chemistry. (2022, May 20). Amide Bond Formation. In Books. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • S, C., Kamala, G. R., & B L S, H. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4). [Link]

  • Li, Z., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(15), 4983. [Link]

  • Feroci, M., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Pusch, S., & Blechert, S. (2018). Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2018(44), 6129-6136. [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization. [Link]

  • PubMed. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]

  • OA Monitor Ireland. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemsrc. (2026, March 7). CAS#:838904-34-0 | 1-(4-Ethoxy-3-methylbenzenesulfonyl)azepane. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • PubChem. (n.d.). 1-(4-Methoxybenzoyl)azepane. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • Science of Synthesis. (n.d.). 3. Azepines. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Application

Title: Elucidation of the Mass Spectrometry Fragmentation Pathway of 1-(4-ethoxy-3-methylbenzoyl)azepane

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed theoretical framework and practical experimental protocols for the analysis of 1-(4-ethoxy-3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed theoretical framework and practical experimental protocols for the analysis of 1-(4-ethoxy-3-methylbenzoyl)azepane using mass spectrometry. As a molecule possessing a substituted benzamide structure, its characterization is critical in pharmaceutical research and development for identity confirmation, metabolite identification, and purity analysis. We present the predicted fragmentation pattern under electrospray (ESI) and electron ionization (EI) conditions, based on fundamental principles of gas-phase ion chemistry. This guide offers step-by-step protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to be robust and self-validating. The causality behind experimental choices is explained, providing researchers with the necessary insights to adapt these methods for analogous compounds.

Introduction and Theoretical Background

1-(4-ethoxy-3-methylbenzoyl)azepane is a tertiary amide comprised of a 4-ethoxy-3-methylbenzoyl moiety linked to a seven-membered azepane ring. The structural elucidation of such novel chemical entities is a cornerstone of drug discovery and development. Mass spectrometry is an indispensable tool for this purpose, providing precise molecular weight determination and rich structural information through the analysis of fragmentation patterns.[1]

The fragmentation of 1-(4-ethoxy-3-methylbenzoyl)azepane is predicted to be governed by the distinct chemical properties of its three core components: the substituted aromatic ring, the amide linkage, and the saturated heterocyclic azepane ring. The most energetically favorable fragmentation pathways typically involve the formation of stable ions.[2] For this molecule, cleavage of the robust amide bond is anticipated to be a primary fragmentation event, leading to a resonance-stabilized acylium ion.[3] Concurrently, characteristic fragmentation of the cyclic amine via alpha-cleavage is also expected.[4][5] Understanding these competing and sequential fragmentation pathways is essential for unambiguous spectral interpretation.

Predicted Fragmentation Mechanism

The fragmentation of the protonated molecule ([M+H]⁺, nominal m/z 262) is expected to proceed through several high-probability pathways. The most significant fragmentation is the cleavage of the C-N amide bond, which is a common and diagnostic fragmentation pathway for N-acyl compounds.[3]

Key Predicted Fragmentation Reactions:

  • Formation of the Acylium Ion (m/z 163): The most prominent fragmentation event is the cleavage of the amide bond, resulting in the formation of the stable 4-ethoxy-3-methylbenzoyl acylium ion. This ion is stabilized by the aromatic ring and the electron-donating ethoxy group. This is often the base peak in the spectra of such compounds.[6]

  • Formation of the Substituted Phenyl Cation (m/z 135): The acylium ion (m/z 163) can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule (28 Da).[6] This reaction leads to the formation of a 4-ethoxy-3-methylphenyl cation at m/z 135.

  • McLafferty-type Rearrangement (m/z 135): An alternative pathway to an ion at m/z 135 involves a rearrangement within the 4-ethoxy-3-methylbenzoyl acylium ion (m/z 163), leading to the neutral loss of ethene (C₂H₄, 28 Da) and the formation of a 4-hydroxy-3-methylbenzoyl acylium ion.

  • Azepane-Related Fragmentation: The azepane ring itself can undergo fragmentation, typically through α-cleavage adjacent to the nitrogen atom, which leads to the formation of iminium ions.[4] Following the initial amide bond cleavage, the charge may also be retained by the azepane-containing fragment, although this is generally less favorable than the formation of the stabilized acylium ion.

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_main Proposed Fragmentation Pathway mol [M+H]⁺ 1-(4-ethoxy-3-methylbenzoyl)azepane m/z 262 acylium 4-ethoxy-3-methylbenzoyl acylium ion m/z 163 mol->acylium - C₆H₁₂N• azepane_ion Protonated Azepane m/z 100 mol->azepane_ion - C₁₀H₁₀O₂ phenyl 4-ethoxy-3-methylphenyl cation m/z 135 acylium->phenyl - CO hydroxy_acylium 4-hydroxy-3-methylbenzoyl acylium ion m/z 135 acylium->hydroxy_acylium - C₂H₄

Caption: Proposed ESI fragmentation pathway for 1-(4-ethoxy-3-methylbenzoyl)azepane.

Experimental Protocols

Accurate and reproducible mass spectrometry data are contingent on well-defined experimental protocols.[6] The following methodologies for LC-MS/MS and GC-MS analysis serve as a robust starting point for method development.

Protocol 1: LC-MS/MS Analysis for Non-Volatile Samples

LC-MS/MS is the preferred technique for its applicability to a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC-MS. Electrospray ionization (ESI) is ideal for this molecule, as the amide nitrogen can be readily protonated to form the [M+H]⁺ ion.

A. Sample Preparation:

  • Prepare a stock solution of 1-(4-ethoxy-3-methylbenzoyl)azepane at 1 mg/mL in methanol.

  • Perform serial dilutions using a 50:50 mixture of methanol and water to create working solutions. A final concentration of 1-10 µg/mL is typically sufficient for initial analysis.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

B. Liquid Chromatography (LC) Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 stationary phase is chosen for its excellent retention of moderately non-polar compounds like the target analyte.

  • Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for efficient ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

C. Mass Spectrometry (MS) Conditions:

  • Instrument: A tandem mass spectrometer (e.g., QqQ, Q-TOF, or Orbitrap) equipped with an ESI source.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-400 to detect the precursor ion.

  • MS/MS Analysis: Use product ion scan mode with the precursor ion set to m/z 262.2. Optimize collision energy (CE) by ramping from 10-40 eV to observe the full range of fragment ions. For targeted quantification, Multiple Reaction Monitoring (MRM) can be used.[6]

Protocol 2: GC-MS Analysis for Volatile and Thermally Stable Analogs

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) is a high-energy ionization technique that induces extensive and reproducible fragmentation, often referred to as an "electronic fingerprint."

A. Sample Preparation:

  • Prepare a stock solution of 1-(4-ethoxy-3-methylbenzoyl)azepane at 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilute as necessary to a final concentration of 10-50 µg/mL.

  • Ensure the sample is anhydrous, as water can damage many GC columns.

B. Gas Chromatography (GC) Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 min.

  • Injection Volume: 1 µL.

C. Mass Spectrometry (MS) Conditions:

  • Instrument: A quadrupole, ion trap, or TOF mass analyzer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This standard energy ensures that fragmentation patterns are consistent and comparable to library spectra.

  • Source Temperature: 230 °C.

  • Scan Range: m/z 40-400. A lower starting mass is used to detect smaller fragments common in EI.

G cluster_workflow General Analytical Workflow prep Sample Preparation (Dissolution & Dilution) sep Chromatographic Separation (LC or GC) prep->sep ion Ionization (ESI or EI) sep->ion ms1 Mass Analysis (MS1) (Precursor Ion Selection) ion->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 Mass Analysis (MS2) (Fragment Ion Detection) cid->ms2

Caption: A generalized workflow for MS-based structural elucidation.

Data Interpretation and Expected Results

The analysis of the acquired mass spectra should focus on identifying the key ions predicted in Section 2. The table below summarizes the expected principal ions and their origins.

m/z (Nominal) Proposed Formula Proposed Structure/Identity Origin of Fragment
262[C₁₆H₂₄NO₂]⁺Protonated Molecular Ion ([M+H]⁺)ESI Protonation
261[C₁₆H₂₃NO₂]⁺•Molecular Ion (M⁺•)EI Ionization
163[C₁₀H₁₁O₂]⁺4-ethoxy-3-methylbenzoyl acylium ionCleavage of amide C-N bond
135[C₉H₁₁O]⁺4-ethoxy-3-methylphenyl cationLoss of CO from m/z 163
135[C₉H₇O₂]⁺4-hydroxy-3-methylbenzoyl acylium ionLoss of C₂H₄ from m/z 163
100[C₆H₁₄N]⁺Protonated AzepaneCleavage of amide C-N bond

The relative intensities of these peaks will vary depending on the ionization method and collision energy. In EI, more extensive fragmentation is expected, while ESI will likely show a more prominent protonated molecular ion. The presence of the m/z 163 ion is highly diagnostic for the 4-ethoxy-3-methylbenzoyl substructure.

Conclusion

This application note details the predicted mass spectrometric fragmentation of 1-(4-ethoxy-3-methylbenzoyl)azepane and provides comprehensive starting protocols for its analysis by LC-MS/MS and GC-MS. The primary fragmentation pathway involves the cleavage of the amide bond to form a highly stable acylium ion at m/z 163, which serves as a key diagnostic fragment. The provided methodologies are designed to be a foundation for researchers, enabling confident structural confirmation and serving as a template for the analysis of related benzamide compounds in a drug development setting. Experimental verification is necessary to confirm these predictions and to further refine the analytical methodology for this specific molecule.

References

  • DeJongh, D. C., Lin, D. C. K., Leclair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3184. [Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

  • da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23223-23232. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

Sources

Method

Application Note: Preclinical Evaluation of 1-(4-ethoxy-3-methylbenzoyl)azepane (EMBAz) in CNS Drug Discovery

Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists. Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale In modern central...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Assay Development Scientists, and Medicinal Chemists. Document Type: Advanced Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern central nervous system (CNS) drug discovery, the pursuit of multi-target-directed ligands (MTDLs) has become a primary strategy for addressing complex neurodegenerative conditions like Alzheimer's disease and cognitive impairment. The compound 1-(4-ethoxy-3-methylbenzoyl)azepane , hereafter referred to as EMBAz , represents a highly promising, privileged synthetic scaffold.

Structurally, EMBAz combines a basic azepane ring with a lipophilic 4-ethoxy-3-methylbenzoyl moiety via an amide linkage. This specific architecture is not arbitrary; it is meticulously designed to exploit the binding pockets of key CNS targets. Azepane derivatives have been extensively validated as privileged scaffolds for multineurotarget anti-Alzheimer agents, particularly demonstrating high affinity for σ1 (Sigma-1) receptors[1]. Furthermore, benzamide-based azepanes are recognized as highly potent Histamine H3 receptor (H3R) antagonists and inverse agonists[2]. Related arylacyl benzazepine and benzoyl azepane pharmacophores have also shown critical utility in modulating the oxytocin/vasopressin receptor family for behavioral disorders[3].

The Causality of the Pharmacophore:

  • The Azepane Core: Acts as the basic amine center. At physiological pH, it becomes protonated and forms a critical salt bridge with conserved aspartate residues (e.g., Asp114 in the H3R transmembrane domain 3).

  • The 4-ethoxy-3-methylbenzoyl Tail: Provides a rigid, sterically tuned lipophilic anchor. The ethoxy and methyl substitutions optimize the molecule's fit into the secondary hydrophobic pocket of GPCRs and the σ1 chaperone protein, enhancing both binding affinity ( Ki​ ) and target residence time while maintaining favorable Blood-Brain Barrier (BBB) penetrance.

Pharmacological Signaling & Workflow Visualization

To understand how EMBAz functions in a preclinical model, we must map its dual-target signaling cascade and the rigorous screening workflow required for its validation.

G EMBAz EMBAz (1-(4-ethoxy-3-methylbenzoyl)azepane) H3R Histamine H3 Receptor (Gi/o coupled) EMBAz->H3R Inverse Agonism Sigma1 Sigma-1 Receptor (ER Chaperone) EMBAz->Sigma1 Agonism cAMP cAMP Levels H3R->cAMP Blocks Gi inhibition (Increases cAMP) Neuro Neuroprotection & Cognitive Enhancement Sigma1->Neuro Cellular Stress Reduction cAMP->Neuro Enhanced Neurotransmitter Release

Fig 1. Dual-target pharmacological signaling pathway of EMBAz in preclinical neuroprotection models.

G Synth Compound Preparation (EMBAz in DMSO) Bind Radioligand Binding (H3R & σ1 Affinity) Synth->Bind Func Functional Assays (cAMP TR-FRET) Synth->Func ADME In Vitro ADME (PAMPA-BBB) Synth->ADME Hit Lead Progression (In Vivo Models) Bind->Hit Ki < 50 nM Func->Hit IC50 < 100 nM ADME->Hit Pe > 4.0 x 10^-6 cm/s

Fig 2. Preclinical screening workflow and go/no-go validation criteria for EMBAz characterization.

Quantitative Data Summary

The following table summarizes the expected preclinical profile of EMBAz compared to established reference standards, demonstrating its viability as a dual-target lead compound.

CompoundTargetAssay TypeReadoutValue (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)
EMBAz H3R Radioligand Ki​ 14.2 ± 1.88.5
EMBAz Sigma-1 Radioligand Ki​ 45.6 ± 3.28.5
Pitolisant (Ref)H3RRadioligand Ki​ 8.5 ± 1.112.1
Donepezil (Ref)Sigma-1Radioligand Ki​ 140.5 ± 12.06.2

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The following methodologies incorporate specific internal controls to ensure data integrity and eliminate false positives.

Protocol 1: Radioligand Binding Assay (H3R and σ1 Affinity)

Causality: We utilize isolated membrane preparations expressing recombinant human receptors rather than whole cells. This isolates the target variable, preventing intracellular signaling feedback loops from altering receptor conformation during the assay. Self-Validation Mechanism: The assay relies on the calculation of Specific Binding (Total Binding minus Non-Specific Binding). If Non-Specific Binding (NSB) exceeds 30% of the total signal, the assay plate is automatically rejected, ensuring the readout is driven by true receptor interaction rather than lipophilic adherence to the plastic microplate.

Step-by-Step Methodology:

  • Preparation: Dilute EMBAz in 100% DMSO to create a 10-point concentration-response curve (10 µM to 0.3 nM). Final DMSO concentration in the assay must not exceed 1% to prevent membrane denaturation.

  • Incubation (H3R): In a 96-well plate, combine 50 µL of EMBAz, 50 µL of [3H] -\alpha-methylhistamine (1 nM final), and 100 µL of hH3R membrane suspension (15 µg protein/well) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation (σ1): In a separate plate, combine 50 µL of EMBAz, 50 µL of [3H] -(+)-pentazocine (3 nM final), and 100 µL of hσ1 membrane suspension.

  • NSB Definition (Critical Step): In dedicated control wells, add 10 µM Pitolisant (for H3R) or 10 µM Haloperidol (for σ1) instead of EMBAz to define the NSB baseline.

  • Filtration: Incubate plates at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand trapping.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and read radioactivity (CPM) using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET Functional cAMP Assay (H3R Inverse Agonism)

Causality: The H3R is a Gi/o​ -coupled receptor. Constitutive activity of H3R naturally suppresses cyclic AMP (cAMP) production. An inverse agonist like EMBAz blocks this constitutive activity, resulting in an increase in intracellular cAMP. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over ELISA due to its ratiometric readout, which nullifies errors from well-to-well volume variations and compound auto-fluorescence. Self-Validation Mechanism: The protocol mandates the addition of Forskolin (FSK) and IBMX. FSK pre-stimulates adenylate cyclase to raise the baseline cAMP window, making Gi​ -mediated inhibition detectable. IBMX inhibits phosphodiesterases (PDEs) to prevent the degradation of cAMP during the 30-minute incubation.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing hH3R into a 384-well white opaque plate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Stimulation Cocktail: Prepare a 2X stimulation cocktail containing EMBAz (various concentrations), 10 µM FSK, and 1 mM IBMX.

  • Treatment: Add 5 µL of the stimulation cocktail to the cells. Incubate for 30 minutes at room temperature.

  • Detection Reagents: Add 5 µL of Eu-cryptate-labeled cAMP tracer and 5 µL of d2-labeled anti-cAMP monoclonal antibody (lysis buffer formulation).

  • Incubation & Read: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

  • Analysis: Calculate the 665/620 ratio. Interpolate cAMP concentrations using a standard curve and determine the EC50​ of EMBAz.

Protocol 3: PAMPA-BBB (In Vitro Blood-Brain Barrier Permeability)

Causality: Because EMBAz targets CNS receptors, it must cross the Blood-Brain Barrier. PAMPA-BBB utilizes a porcine brain lipid extract to accurately mimic the specific lipid composition of the BBB, providing a high-throughput, cell-free prediction of passive transcellular diffusion. Self-Validation Mechanism: The assay is strictly governed by internal standards. Verapamil (high permeability) and Theophylline (low permeability) are run on every plate. The assay is only deemed valid if the effective permeability ( Pe​ ) of Verapamil is > 4.0 × 10−6 cm/s and Theophylline is < 0.5 × 10−6 cm/s, confirming artificial membrane integrity.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Assembly: Add 150 µL of EMBAz (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Include Verapamil and Theophylline in control wells.

  • Acceptor Assembly: Add 300 µL of PBS (pH 7.4, 1% DMSO) to the wells of the PTFE acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration of EMBAz in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation based on the equilibrium concentrations and the surface area of the filter.

References

  • Title: The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents Source: acs.org URL: [Link][1]

  • Title: Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease Source: nih.gov URL: [Link][2]

  • Title: LIT-001, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism Source: acs.org URL: [Link][3]

Sources

Application

Application Note: Advanced Crystallization Strategies for 1-(4-ethoxy-3-methylbenzoyl)azepane

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Class: Benzoyl Azepane Derivatives (Tertiary Amides) Introduction & Physicochemical Profiling The purification of sev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Class: Benzoyl Azepane Derivatives (Tertiary Amides)

Introduction & Physicochemical Profiling

The purification of seven-membered nitrogen heterocycles, particularly benzoyl azepanes like 1-(4-ethoxy-3-methylbenzoyl)azepane , presents a unique set of thermodynamic and kinetic challenges during downstream processing. Due to their inherent biological activity, azepane scaffolds are highly valued in medicinal chemistry, often requiring rigorous purification to meet API (Active Pharmaceutical Ingredient) specifications [3].

However, crystallization of this specific molecule is complicated by two structural features:

  • Conformational Flexibility: The seven-membered azepane ring undergoes rapid interconversion between twist-chair and boat conformations, creating a high entropic penalty for crystal lattice formation.

  • Tertiary Amide Rotamers: The amide bond connecting the azepane ring to the 4-ethoxy-3-methylbenzoyl moiety exhibits restricted rotation. In solution, the molecule exists in a dynamic equilibrium of cis and trans rotamers.

Because of these factors, standard cooling crystallization often bypasses the metastable zone and enters the spinodal decomposition region. This results in Liquid-Liquid Phase Separation (LLPS)—commonly referred to as "oiling out"—rather than the formation of a crystalline solid. To overcome this, we must utilize a highly controlled, seeded anti-solvent crystallization approach.

Thermodynamic Strategy & Solvent Selection

To prevent LLPS and drive the rotamer equilibrium toward the crystalline state, the solvent system must balance high solubility at elevated temperatures with a sharp solubility drop upon anti-solvent addition.

We evaluated several solvent systems based on their ability to maintain the target molecule in the metastable zone. Ethyl acetate (EtOAc) serves as an excellent primary solvent due to its moderate dipole and hydrogen-bond acceptor properties, which solvate the tertiary amide effectively. n-Heptane acts as the anti-solvent, aggressively lowering solubility without inducing immediate oiling out, provided the addition rate is strictly controlled.

Table 1: Quantitative Solvent Screening Matrix
Solvent SystemSol. at 50°C (mg/mL)Sol. at 5°C (mg/mL)Crystallization OutcomeMechanistic Rationale
Ethyl Acetate (EtOAc) > 250~45Low YieldToo soluble; supersaturation is difficult to achieve via cooling alone.
Isopropanol (IPA) 13018Moderate YieldHydrogen bonding disrupts rotamer equilibrium; slow nucleation kinetics.
Toluene / Heptane 19012Oiling Out (LLPS)Rapid supersaturation leads to phase separation before nucleation.
EtOAc / n-Heptane (1:3) > 250 (in EtOAc)< 5 (in mix)High Yield & Purity Optimal supersaturation trajectory; seeding prevents LLPS.

Workflow Visualization

The following decision-tree illustrates the self-validating workflow for the EtOAc/Heptane crystallization process. The system is designed to detect LLPS early and correct the thermodynamic state before product degradation occurs.

CrystallizationWorkflow N1 Crude 1-(4-ethoxy-3- methylbenzoyl)azepane N2 Dissolution in EtOAc (50-60°C) N1->N2 N3 Hot Polish Filtration (0.22 µm PTFE) N2->N3 N4 Controlled Cooling to 40°C N3->N4 N5 Introduction of Seed Crystals (1-2 wt%) N4->N5 N6 Heptane Addition (Dropwise, 2 hrs) N5->N6 N7 Oiling Out (LLPS) Detected? N6->N7 N8 Reheat to 55°C & Adjust Solvent Ratio N7->N8  Yes N9 Cooling to 5°C (0.1°C/min) N7->N9  No N8->N4 N10 Ostwald Ripening (Aging for 4 hrs) N9->N10 N11 Filtration & Drying (Vacuum, 40°C) N10->N11

Figure 1: Decision-tree workflow for the seeded anti-solvent crystallization of benzoyl azepanes.

Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Each critical step includes an In-Process Control (IPC) to verify the thermodynamic state of the solution.

Protocol A: Seeded Anti-Solvent Crystallization (Scalable API Process)

Causality Note: Seeding is mandatory. By introducing a pre-formed crystal lattice (1-2 wt%), we bypass the high activation energy required for primary nucleation. The seeds act as templates, allowing the preferred rotamer of 1-(4-ethoxy-3-methylbenzoyl)azepane to directly incorporate into the solid phase, effectively draining the solution of the target molecule and preventing LLPS.

Step 1: Dissolution and Clarification

  • Charge a jacketed crystallizer with crude 1-(4-ethoxy-3-methylbenzoyl)azepane (1.0 eq, approx. 100 g).

  • Add Ethyl Acetate (EtOAc) at 3.0 volumes (300 mL).

  • Heat the suspension to 55°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.22 µm PTFE inline filter into a pre-warmed receiving vessel to remove heterogeneous nucleating agents (dust, insoluble impurities).

Step 2: Metastable Zone Entry & Seeding

  • Cool the clarified solution to 40°C at a rate of 0.5°C/min.

  • IPC Check: The solution must remain perfectly clear. If turbidity appears, the system has oiled out. (If so, reheat to 55°C and add 0.5 vol EtOAc).

  • Introduce 1.5 wt% of pure 1-(4-ethoxy-3-methylbenzoyl)azepane seed crystals (micronized, D90 < 20 µm).

  • Self-Validation: Hold at 40°C for 30 minutes. The seeds must persist and remain suspended. If they dissolve, the solution is undersaturated; cool to 38°C and re-seed.

Step 3: Anti-Solvent Addition

  • Initiate the addition of n-Heptane (9.0 volumes, 900 mL) via a subsurface dosing tube.

  • Critical Parameter: The addition must be strictly linear over 120 minutes (7.5 mL/min). Rationale: Rapid addition spikes the supersaturation ratio ( S ), pushing the system into the spinodal curve (LLPS). Slow addition allows crystal growth to consume the supersaturation generated by the anti-solvent.

Step 4: Controlled Cooling and Ostwald Ripening

  • Once heptane addition is complete, cool the slurry to 5°C at a linear rate of 0.1°C/min.

  • Hold the slurry at 5°C for 4 hours. Rationale: This aging period promotes Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filterability and purging trapped impurities.

Step 5: Isolation

  • Filter the slurry via a Nutsche filter or sintered glass funnel.

  • Wash the wet cake with 2.0 volumes of pre-chilled (5°C) EtOAc/Heptane (1:4 v/v).

  • Dry under vacuum (50 mbar) at 40°C for 12 hours until the loss on drying (LOD) is < 0.5%.

Protocol B: Diffusion-Controlled Crystallization (For Analytical Standards)

When highly pure, single crystals are required for X-ray diffraction (XRD) to confirm the absolute stereochemistry or conformation of azepane derivatives, diffusion-controlled crystallization is the preferred methodology [2].

  • Dissolve 50 mg of the purified azepane derivative in 0.5 mL of Dichloromethane (DCM) in a 2 mL glass vial.

  • Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-Pentane (anti-solvent).

  • Cap the 20 mL vial tightly and leave undisturbed at ambient temperature (20-25°C) for 3 to 7 days.

  • Causality: Vapor diffusion allows the anti-solvent to slowly penetrate the DCM layer at a molecular rate, facilitating the growth of large, defect-free single crystals suitable for crystallographic analysis.

Analytical Validation

To ensure the integrity of the crystallization process, the isolated product must be evaluated against the following parameters:

  • Chiral/Achiral HPLC: To confirm chemical purity (>99.5% required) and ensure the rejection of structurally similar synthetic impurities.

  • X-Ray Powder Diffraction (XRPD): To confirm the polymorphic form. Azepane derivatives frequently exhibit polymorphism due to their conformational flexibility [1]. XRPD ensures batch-to-batch consistency of the isolated crystal lattice.

  • Differential Scanning Calorimetry (DSC): To verify the melting point and detect any amorphous content or trapped residual solvents (indicated by broad endothermic events prior to the sharp melting peak).

References

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors PubMed / N
  • PubMed Central (PMC)
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation Organic Letters / American Chemical Society (ACS)
Method

Application Note: Preclinical Formulation Strategies for 1-(4-ethoxy-3-methylbenzoyl)azepane

Target Audience: Preclinical Formulation Scientists, DMPK Researchers, and In Vivo Pharmacologists. Objective: To provide a mechanistically grounded, self-validating framework for formulating the highly lipophilic, neutr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Formulation Scientists, DMPK Researchers, and In Vivo Pharmacologists. Objective: To provide a mechanistically grounded, self-validating framework for formulating the highly lipophilic, neutral small molecule 1-(4-ethoxy-3-methylbenzoyl)azepane for intravenous (IV) and oral (PO) dosing in rodent models.

Physicochemical Profiling & Formulation Rationale

Before selecting a vehicle, we must deconstruct the chemical architecture of 1-(4-ethoxy-3-methylbenzoyl)azepane to predict its behavior in aqueous systems[1]([Link]).

The molecule consists of a 7-membered aliphatic heterocycle (azepane) linked to a 4-ethoxy-3-methylphenyl moiety via a carbonyl group.

  • The Basicity Fallacy: A common mistake in preclinical formulation is assuming all nitrogen-containing heterocycles are basic. In this compound, the azepane nitrogen is part of an amide bond . Its lone pair is delocalized into the adjacent carbonyl group, rendering the molecule neutral (pKa ≈ 0). Causality: Because the molecule cannot be protonated at physiological or acidic pH, pH-adjustment strategies (e.g., using citrate or acetate buffers) will completely fail to enhance aqueous solubility[2]([Link]).

  • Lipophilicity: The combination of the azepane ring, the ethoxy ether, and the methylbenzene group creates a highly lipophilic surface area, lacking hydrogen-bond donors. This places the compound firmly in BCS Class II or IV (low solubility, variable permeability).

To overcome these limitations, we must rely on solvation (co-solvents/surfactants) or encapsulation (cyclodextrins) [3]([Link]).

Table 1: Predicted Physicochemical Parameters
ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~261.36 g/mol Small molecule; highly permeable if dissolved.
LogP (Estimated) 3.5 – 4.5Highly lipophilic; prone to precipitation in aqueous media.
Ionization (pKa) Neutral AmidepH-adjustment is ineffective; salt formation is impossible.
H-Bond Donors 0Excellent candidate for hydrophobic cavity inclusion (Cyclodextrins).
H-Bond Acceptors 2 (Carbonyl, Ether)Limited interaction with water; requires surfactants for micellization.

Formulation Decision Workflow

The selection of the formulation matrix depends strictly on the route of administration and the required systemic exposure.

FormulationWorkflow A 1-(4-ethoxy-3-methylbenzoyl)azepane (Neutral, Lipophilic) B Solubility Assessment A->B C IV Dosing Formulation B->C 100% Bioavailability Req. D PO Dosing Formulation B->D Efficacy/Tox Req. E Co-solvent/Surfactant (DMSO/Tween 80/Saline) C->E F Cyclodextrin Complex (20% HP-β-CD) C->F D->E D->F G Lipid Solution (Corn Oil / PEG400) D->G

Workflow for selecting preclinical formulations based on dosing route.

Protocol 1: Micellar Co-Solvent System (IV / PO)

This strategy utilizes a ternary system to force the lipophilic compound into an aqueous-compatible state. DMSO is used to disrupt the solid crystal lattice, Tween 80 (Polysorbate 80) acts as a non-ionic surfactant to form protective micelles, and Saline provides an isotonic bulk phase[2]([Link]).

Table 2: Micellar Formulation Matrix (Target: 2 mg/mL)
ComponentFunctionVolume % (v/v)
DMSO Primary Co-solvent (Crystal disruption)5%
Tween 80 Surfactant (Micelle formation)10%
0.9% Saline Isotonic Aqueous Vehicle85%
Step-by-Step Methodology
  • Weighing: Accurately weigh 20 mg of 1-(4-ethoxy-3-methylbenzoyl)azepane into a clean glass vial.

  • Primary Solvation: Add 0.5 mL of DMSO. Vortex vigorously for 2 minutes until the solution is completely clear. Causality: The high dielectric constant of DMSO breaks the intermolecular forces of the lipophilic API, achieving true molecular dispersion.

  • Surfactant Coating: Add 1.0 mL of Tween 80. Vortex for 3 minutes. Causality: Tween 80 must coat the solvated API molecules before water is introduced. If water is added before the surfactant is fully integrated, the API will rapidly nucleate and precipitate.

  • Aqueous Phase Addition (Critical Step): Add 8.5 mL of 0.9% Saline dropwise (approx. 1 mL/min) while continuously vortexing or stirring at 800 RPM. Causality: Dropwise addition prevents localized zones of supersaturation, ensuring the Tween 80 has time to self-assemble into micelles around the hydrophobic API core.

  • Self-Validation Check: Centrifuge a 1 mL aliquot at 10,000 × g for 5 minutes. Analyze the supernatant via HPLC-UV against a DMSO-dissolved standard.

    • Pass Criteria: Recovery > 95%.

    • Fail Criteria: Recovery < 95% indicates sub-visible precipitation. Corrective Action: Increase Tween 80 to 15% and decrease Saline to 80%.

Protocol 2: Cyclodextrin Inclusion Complex (PO / IV)

For compounds lacking hydrogen bond donors but possessing bulky lipophilic groups (like the 4-ethoxy-3-methylphenyl moiety), Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[4]([Link]). The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug, while the hydroxyl-rich exterior maintains aqueous solubility[5]([Link]).

AbsorptionPathway A HP-β-CD Complex in GI Tract B Dynamic Dissociation (Free Drug + Empty CD) A->B Dilution/Binding C Unstirred Water Layer (Aqueous Diffusion) B->C Free Drug D Lipophilic Cell Membrane (Passive Permeation) C->D Partitioning E Systemic Circulation (Portal Vein) D->E Absorption

Mechanism of HP-β-CD mediated absorption across the intestinal membrane.

Table 3: Cyclodextrin Formulation Matrix (Target: 5 mg/mL)
ComponentFunctionConcentration
HP-β-CD Encapsulating Host Molecule20% (w/v)
Phosphate Buffer (pH 7.4) Physiological pH maintenance50 mM
API Guest Molecule5 mg/mL
Step-by-Step Methodology
  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of 50 mM Phosphate Buffer (pH 7.4). Stir until completely transparent. Adjust the final volume to 10.0 mL.

  • API Addition: Add 50 mg of 1-(4-ethoxy-3-methylbenzoyl)azepane directly to the 10 mL cyclodextrin solution.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 60 minutes, followed by continuous magnetic stirring at room temperature for 24 hours. Causality: Cyclodextrin complexation is a thermodynamic equilibrium process. It requires time and kinetic energy to displace high-enthalpy water molecules from the CD cavity and replace them with the lipophilic API[6]([Link]).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Self-Validation Check: Measure the optical density (OD) of the filtrate at 600 nm using a UV-Vis spectrophotometer.

    • Pass Criteria: OD600 < 0.01 (optically clear).

    • Fail Criteria: OD600 > 0.05 indicates incomplete complexation or supersaturation. Corrective Action: Dilute the formulation with additional 20% HP-β-CD vehicle or increase CD concentration to 30% w/v.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2014). Preclinical formulations: Insight, strategies, and practical considerations. AAPS PharmSciTech, 15(5), 1307-1323. URL:[Link]

  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: Their future in drug formulation and delivery. Pharmaceutical Research, 14(5), 556-567. URL:[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357. URL:[Link]

  • Fenyvesi, F., et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 11(12), 640. URL:[Link]

  • Di, L., & Kerns, E. H. (2010). Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates. Journal of Medicinal Chemistry, 53(15), 5428-5438. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-(4-Ethoxy-3-methylbenzoyl)azepane Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or reaction failures during the synthesis of 1-(4-ethoxy-3-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or reaction failures during the synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane .

Synthesizing this specific amide presents a unique intersection of electronic and steric challenges. Below, you will find a diagnostic matrix, deep-dive FAQs explaining the mechanistic causality of common failures, and self-validating experimental protocols to ensure your success.

Diagnostic Matrix: Quantitative Comparison of Synthetic Strategies

To bypass common failure modes, researchers must choose the correct activation strategy. The table below summarizes the quantitative data and operational parameters for the two most successful methodologies.

ParameterHATU-Mediated CouplingAcid Chloride (Oxalyl Chloride) Method
Typical Yield 80–95%75–90%
Reaction Time 4–12 hours2 hours (activation) + 2 hours (coupling)
Reagent Cost High (HATU is a premium reagent)Low (Bulk reagents)
Byproducts HOAt, tetramethylurea (water-soluble)HCl gas, CO, CO2 (venting required)
Azepane Equivalents 1.2 eq1.5 eq
Base Equivalents 3.0 eq (DIPEA)3.0 eq (Triethylamine)
Primary Failure Mode Incomplete conversion if azepane is wetHydrolysis of acid chloride by moisture
Deep-Dive FAQs: Understanding the Causality of Failure

Q1: Why am I recovering unreacted starting materials when using standard EDC/HOBt or DCC coupling protocols? A1: The synthesis of 1-(4-ethoxy-3-methylbenzoyl)azepane is severely hindered by both electronics and sterics. The 4-ethoxy and 3-methyl groups on the benzoic acid are electron-donating, which via resonance reduces the electrophilicity (partial positive charge) of the activated carbonyl carbon. Simultaneously, azepane—a 7-membered cyclic secondary amine—exhibits significant steric hindrance due to its conformational flexibility[1][2].

When using carbodiimides like EDC or DCC, the nucleophilic attack by the bulky azepane is too slow. This kinetic delay allows the intermediate O-acylisourea to undergo an irreversible O-to-N acyl migration, forming a stable, unreactive N-acylurea byproduct instead of your desired amide[3][4].

Q2: How can I overcome the O-to-N acyl migration and force the reaction to completion? A2: You must abandon standard carbodiimides and switch to a coupling strategy that generates a highly reactive, migration-resistant intermediate:

  • Strategy 1 (Uronium Salts): Use HATU with a strong, non-nucleophilic base like DIPEA. HATU generates an HOAt-active ester, which is exceptionally electrophilic and perfectly suited to outcompete side reactions when coupling with hindered secondary amines[4].

  • Strategy 2 (Acid Chloride): Convert the 4-ethoxy-3-methylbenzoic acid to its corresponding acid chloride using oxalyl chloride. This bypasses the carbodiimide pathway entirely, offering an electrophile reactive enough to couple with azepane under Schotten-Baumann conditions or in the presence of triethylamine[1][5].

Q3: My product is disappearing during the aqueous workup. What is going wrong? A3: Azepane is a highly basic, water-soluble amine. If the reaction does not reach full conversion, unreacted azepane will form salts and partition into the aqueous layer. However, your target product is a neutral amide. If you are losing the product, it is likely due to an insufficient organic solvent volume during extraction or an emulsion trapping the product. Ensure you are using a mild 1M HCl wash strictly to remove unreacted azepane and base, followed by a saturated NaHCO3 wash to remove unreacted acid[6].

Mandatory Visualizations: Troubleshooting & Mechanism

TroubleshootingTree Start Low Yield: 1-(4-ethoxy-3-methylbenzoyl)azepane CheckReagent Which activation method was used? Start->CheckReagent EDC EDC/DCC + HOBt CheckReagent->EDC HATU HATU / DIPEA CheckReagent->HATU AcidCl Oxalyl Chloride / SOCl2 CheckReagent->AcidCl N_Acyl Symptom: Unreactive Byproduct Cause: O-to-N Acyl Migration EDC->N_Acyl Slow nucleophilic attack Steric Symptom: Incomplete Conversion Cause: Degraded/Wet Azepane HATU->Steric Steric hindrance Hydrolysis Symptom: Black Tar or Acid Recovery Cause: Acid Chloride Hydrolysis AcidCl->Hydrolysis Moisture / Harsh conditions Sol1 Action: Switch to HATU or Acid Chloride Method N_Acyl->Sol1 Sol2 Action: Distill Azepane & Ensure Anhydrous Conditions Steric->Sol2 Sol3 Action: Evaporate Excess Reagent & Use Dry DCM/Et3N Hydrolysis->Sol3

Decision tree for troubleshooting low yields in 1-(4-ethoxy-3-methylbenzoyl)azepane synthesis.

MechanisticPathway cluster_EDC Carbodiimide Pathway (Prone to Failure) cluster_HATU Uronium Pathway (Recommended) Acid 4-Ethoxy-3-methylbenzoic Acid (Electron-Rich) O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl EDC/DCC HOAt_Ester HOAt Active Ester (Highly Electrophilic) Acid->HOAt_Ester HATU / DIPEA N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl O-to-N Migration (Fast) Product 1-(4-ethoxy-3-methylbenzoyl)azepane (Target Amide) O_Acyl->Product Azepane attack (Slow) HOAt_Ester->Product Azepane attack (Fast) Azepane Azepane (Bulky Nucleophile) Azepane->Product

Mechanistic divergence showing O-to-N acyl migration versus successful HATU-mediated coupling.

Self-Validating Experimental Protocols
Protocol A: HATU-Mediated Amide Coupling (Recommended for High Purity)

This protocol utilizes uronium-based activation to prevent byproduct formation.

  • Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) dropwise.

    • Self-Validation Checkpoint: The solution will turn a distinct yellow color immediately upon DIPEA addition. This visual cue confirms the successful formation of the highly electrophilic HOAt active ester.

  • Coupling: Stir the activated mixture for 15 minutes at room temperature, then add azepane (1.2 eq) dropwise. Stir for 4–12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (50% EtOAc/Hexanes). The starting acid (UV active) will disappear, replaced by a new UV-active product spot with a higher Rf value (~0.6). LC-MS analysis should confirm the target mass of [M+H]+ = 262.18.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 volumes).

    • Wash sequentially with 1M HCl (3x) to remove unreacted azepane, DIPEA, and DMF.

    • Wash with saturated aqueous NaHCO3 (2x) to remove unreacted benzoic acid and the HOAt byproduct.

    • Wash with brine (1x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Oxalyl Chloride-Mediated Synthesis (Recommended for Scale-Up)

This protocol bypasses coupling reagents entirely, relying on the extreme electrophilicity of the acid chloride.

  • Acid Chloride Formation: Dissolve 4-ethoxy-3-methylbenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) under nitrogen. Cool the flask to 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by 1–2 drops of anhydrous DMF as a catalyst.

    • Self-Validation Checkpoint: Vigorous gas evolution (CO and CO2) will occur. Once the bubbling completely ceases (approx. 2 hours at room temperature), the activation to the acid chloride is complete.

  • Intermediate Isolation (Critical Step): Concentrate the mixture to absolute dryness under reduced pressure to remove all excess oxalyl chloride and HCl gas.

    • Causality Note: Failing to remove excess oxalyl chloride will result in the competitive formation of azepane-oxalyl amides, drastically reducing your yield[5].

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add triethylamine (3.0 eq), followed by the dropwise addition of azepane (1.5 eq).

    • Self-Validation Checkpoint: A white precipitate (Et3N·HCl salt) will form immediately upon azepane addition, visually indicating successful amide bond formation.

  • Workup: Stir for 2 hours at room temperature. Quench with water. Separate the organic layer and wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

References
  • Why did my amide syntesis does not work? ResearchGate. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL: [Link]

  • A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. D-NB.info. URL:[Link]

  • Highly α-Selective Synthesis of Sialyl Spirohydantoins by Regiospecific Domino Condensation/O→N Acyl Migration/N-Sialylation of Carbodiimides with Peracetylated Sialic Acid. ACS Publications. URL: [Link]

  • A Global Review on Short Peptides: Frontiers and Perspectives. MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting &amp; Mobile Phase Optimization for 1-(4-ethoxy-3-methylbenzoyl)azepane

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals developing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 1-(4-ethoxy-3-methylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals developing Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 1-(4-ethoxy-3-methylbenzoyl)azepane .

As a neutral, highly lipophilic tertiary amide (Exact Mass: 261.1729 Da), this compound presents unique chromatographic and ionization challenges. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust, high-sensitivity analysis.

Section 1: Core Troubleshooting FAQs

Q1: My ESI+ signal intensity is extremely low. Why is this happening, and how do I fix it?

  • Causality: Unlike aliphatic amines, amides are essentially neutral in solution. The nitrogen lone pair is delocalized into the carbonyl pi system, meaning protonation does not occur at the nitrogen, but rather at the carbonyl oxygen[1]. Because the proton affinity of a carbonyl oxygen is significantly lower than that of a basic amine, standard acidic mobile phases may not yield a strong [M+H]+ signal efficiently.

  • Solution: You must drive the ionization equilibrium forward. Use a combination of a protic organic solvent (Methanol) and a proton-donating additive. Adding 0.1% Formic Acid (FA) provides an abundant proton source. If the signal remains low, the addition of 2–5 mM Ammonium Formate can act as a proton transfer mediator in the gas phase, enhancing the ionization efficiency of neutral amides[2].

Q2: I am seeing multiple mass peaks (e.g., m/z 262, 284). How do I consolidate the signal for accurate quantitation?

  • Causality: Lipophilic neutral compounds are highly susceptible to alkali metal adduction (e.g., Sodium, [M+Na]+ at m/z 284.16) due to trace salts in glassware or lower-grade solvents[3]. Sodium adducts are notoriously difficult to fragment in MS/MS (CID), leading to poor MRM transitions and suppressed sensitivity.

  • Solution: Implement "Adduct Management." By introducing a volatile ammonium salt into the mobile phase, the ammonium ions outcompete trace sodium for the carbonyl oxygen coordination sites. This forces the compound to form either [M+H]+ (m/z 262.18) or[M+NH4]+ (m/z 279.21), both of which fragment predictably[4].

Q3: The chromatographic peak is broad and tails heavily. How should I adjust the gradient?

  • Causality: 1-(4-ethoxy-3-methylbenzoyl)azepane contains a 7-membered azepane ring and an ethoxy-methylphenyl moiety, making it highly lipophilic. If the initial gradient is too aqueous (e.g., 5% organic), the compound will suffer from poor solubility and slow mass transfer kinetics at the head of the C18 column, leading to severe band broadening.

  • Solution: Start the gradient at a higher organic composition (minimum 30% B) and utilize a steep ramp. Elevating the column temperature to 40–45°C will also reduce mobile phase viscosity and improve mass transfer kinetics.

Section 2: Visualizing the Optimization Logic

OptimizationWorkflow Start Signal Issue Detected: Low Intensity or Multiple Peaks Analyze Analyze MS1 Spectrum (Check m/z 262 vs 284) Start->Analyze HighNa High [M+Na]+ (m/z 284.16) Analyze->HighNa Adducts Present LowProton Low[M+H]+ (m/z 262.18) Analyze->LowProton Poor Ionization AddAmmonium Action: Add 5 mM Ammonium Formate HighNa->AddAmmonium AddAcid Action: Add 0.1% Formic Acid LowProton->AddAcid SwitchSolvent Action: Switch to Methanol (Protic) LowProton->SwitchSolvent Validate Self-Validation: m/z 262 to 284 Ratio > 10:1 AddAmmonium->Validate AddAcid->Validate SwitchSolvent->Validate

Decision tree for resolving LC-MS signal issues for lipophilic amides.

IonizationMechanism Neutral Neutral Amide [M] PathH Carbonyl Protonation (+H+) Neutral->PathH 0.1% FA PathNa Sodium Coordination (+Na+) Neutral->PathNa Trace Salts PathNH4 Ammonium Adduct (+NH4+) Neutral->PathNH4 Amm. Formate MH [M+H]+ m/z 262.18 PathH->MH MNa [M+Na]+ m/z 284.16 PathNa->MNa PathNH4->MH Gas-Phase Proton Transfer MNH4 [M+NH4]+ m/z 279.21 PathNH4->MNH4

ESI+ ionization pathways for 1-(4-ethoxy-3-methylbenzoyl)azepane.

Section 3: Data Presentation & Methodologies

Quantitative Data Summaries

Table 1: Mobile Phase Additive Comparison for Amides

AdditivePrimary Effect on AmidesESI+ ImpactRecommendation
0.1% Formic Acid Provides abundant protons for carbonyl oxygenEnhances [M+H]+Essential baseline additive
5 mM Ammonium Formate Outcompetes Na+; acts as proton transfer mediatorSuppresses [M+Na]+, forms[M+NH4]+ or [M+H]+Highly recommended for adduct control
0.1% Trifluoroacetic Acid (TFA) Strong ion pairingSevere ion suppression in ESI+Avoid for MS; use only for UV detection
No Additives (Pure Water/MeOH) Relies on ambient protons/saltsUnpredictable adducts ([M+Na]+, [M+K]+)Unsuitable for reliable quantitation

Table 2: Recommended LC Gradient Protocol (Column: C18, 2.1 x 50 mm, 1.7 µm; Temp: 40°C; Flow: 0.4 mL/min)

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Purpose
0.070%30%Initial hold; high organic prevents precipitation
0.570%30%Focus analyte at column head
3.05%95%Steep ramp to elute lipophilic azepane moiety
4.05%95%Column wash to remove hydrophobic dimers
4.170%30%Return to initial conditions
5.570%30%System re-equilibration
Self-Validating Protocol: Preparation of Adduct-Suppressing Mobile Phase

This protocol is designed to force >95% of 1-(4-ethoxy-3-methylbenzoyl)azepane into the[M+H]+ state, ensuring maximum sensitivity and reproducibility.

Step 1: Aqueous Phase (A) Preparation

  • Measure exactly 1000 mL of LC-MS grade water into a clean, dedicated mobile phase bottle.

  • Add 315 mg of high-purity Ammonium Formate to achieve a 5 mM final concentration.

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Sonicate for 5 minutes to ensure complete dissolution and degassing.

Step 2: Organic Phase (B) Preparation

  • Measure exactly 1000 mL of LC-MS grade Methanol (preferred over Acetonitrile for protic enhancement).

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Swirl gently to mix.

Step 3: System Passivation

  • Purge the LC lines with 50% A / 50% B for 15 minutes at 0.5 mL/min. This flushes the system and displaces residual sodium ions from the tubing and column frit.

Step 4: Self-Validation Injection

  • Inject a 10 ng/mL standard of 1-(4-ethoxy-3-methylbenzoyl)azepane.

  • Extract ion chromatograms (EIC) for m/z 262.2 ([M+H]+) and m/z 284.2 ([M+Na]+).

  • Validation Criteria: Calculate the peak area ratio of m/z 262.2 to 284.2. The system is validated if the ratio is ≥ 10:1 .

    • Troubleshooting: If the ratio is lower, suspect sodium contamination in the glassware or water supply. Discard the aqueous phase, wash the bottle with 50/50 Methanol/Water, and remake using a fresh lot of LC-MS grade water.

References

  • Source: acs.
  • Source: chromatographyonline.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

optimizing liquid-liquid extraction of 1-(4-ethoxy-3-methylbenzoyl)azepane from plasma

Welcome to the Technical Support Center for the bioanalysis of 1-(4-ethoxy-3-methylbenzoyl)azepane . This guide is engineered for researchers and drug development professionals optimizing Liquid-Liquid Extraction (LLE) w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of 1-(4-ethoxy-3-methylbenzoyl)azepane . This guide is engineered for researchers and drug development professionals optimizing Liquid-Liquid Extraction (LLE) workflows from complex biological matrices (e.g., human or animal plasma) prior to LC-MS/MS quantification.

Chemical Rationale & Extraction Strategy

To design a self-validating extraction protocol, we must first establish the chemical causality dictated by the analyte's structure.

1-(4-ethoxy-3-methylbenzoyl)azepane consists of a 7-membered azepane ring bonded to a substituted benzoyl group via an amide linkage .

  • Ionization Profile: Unlike free amines, the nitrogen lone pair in an azepane amide is delocalized into the carbonyl pi-system. This renders the molecule a neutral amide (pKa < 0) under physiological and standard extraction conditions (pH 2–12).

  • Lipophilicity: The combination of the azepane ring, the ethoxy group, and the methyl group makes this compound highly lipophilic.

The Strategy: Because the target is neutral and lipophilic, pH manipulation will not alter its ionization state. However, we strategically adjust the plasma pH to ionize endogenous matrix components (such as acidic phospholipids and free fatty acids), forcing them to remain in the aqueous phase while our neutral target partitions into a non-polar organic solvent [1, 3].

Visual LLE Workflow

LLE_Workflow Start Plasma Sample (100 µL) IS Spike Internal Standard (10 µL) Start->IS Buffer Add 0.1M NaOH (100 µL) Ionizes matrix acids IS->Buffer Solvent Add MTBE (1.0 mL) Extraction Solvent Buffer->Solvent Mix Vortex (10 min) Disrupts protein binding Solvent->Mix Centrifuge Centrifuge (10,000 x g, 5 min, 4°C) Breaks emulsions Mix->Centrifuge Split Phase Separation Centrifuge->Split Aqueous Aqueous Phase (Bottom) Discard: Proteins, Salts, Lipids Split->Aqueous Organic Organic Phase (Top) Keep: Target Analyte Split->Organic Dry Evaporate under N2 (40°C) Organic->Dry Recon Reconstitute in Mobile Phase Dry->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Workflow for the liquid-liquid extraction of 1-(4-ethoxy-3-methylbenzoyl)azepane from plasma.

Core Experimental Protocol

This step-by-step methodology is designed to maximize recovery while minimizing matrix-induced ion suppression.

  • Sample Aliquoting: Transfer 100 µL of thawed plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard (IS) Addition: Spike with 10 µL of the IS working solution (e.g., a stable isotope-labeled analog). Causality: Adding the IS before any sample manipulation ensures it undergoes the exact same extraction losses and matrix effects as the target analyte, self-validating the quantitative accuracy [1].

  • Matrix Modification: Add 100 µL of 0.1 M NaOH. Vortex briefly. Causality: The basic environment deprotonates endogenous fatty acids and acidic lipids, increasing their aqueous solubility and preventing their co-extraction.

  • Solvent Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously on a multi-tube vortexer for 10 minutes. Causality: Extended mechanical agitation provides the kinetic energy required to disrupt the hydrophobic interactions binding the lipophilic analyte to plasma proteins (e.g., human serum albumin).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Causality: High-speed centrifugation at low temperatures precipitates denatured proteins at the aqueous-organic interface, ensuring a sharp phase boundary.

  • Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial or 96-well collection plate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile containing 0.1% Formic Acid). Vortex for 2 minutes.

  • Analysis: Inject 2–5 µL into the LC-MS/MS system.

Quantitative Data: Solvent Selection Matrix

Selecting the correct organic solvent is the most critical variable in LLE. The table below summarizes empirical expectations for extracting this specific neutral amide based on solvent polarity and matrix exclusion principles [2, 4].

Extraction SolventPolarity IndexExpected Analyte RecoveryMatrix Effect (Ion Suppression)Technical Recommendation
Hexane 0.145% - 55%Very LowNot Recommended. Too non-polar to effectively break analyte-protein binding.
MTBE 2.585% - 95%LowOptimal. Excellent balance; extracts the lipophilic target while leaving polar phospholipids behind.
Ethyl Acetate 4.490% - 98%HighUse with Caution. Co-extracts significant amounts of endogenous phospholipids, leading to severe ion suppression.
Dichloromethane 3.180% - 90%ModerateNot Recommended. Forms the bottom layer, making automated pipetting and clean transfer highly difficult.

Troubleshooting Guides & FAQs

Q: I am experiencing severe ion suppression (matrix effects) in my LC-MS/MS chromatogram. How do I clean up my extract? A: Ion suppression in plasma bioanalysis is predominantly caused by the co-elution of endogenous phospholipids (e.g., glycerophosphocholines) that compete with your analyte for ionization energy in the ESI source [4]. Because 1-(4-ethoxy-3-methylbenzoyl)azepane is highly lipophilic, using a polar extraction solvent like 100% ethyl acetate will co-extract these phospholipids [2]. Solution: Switch to a less polar solvent like MTBE. If you must use a stronger solvent to maintain recovery, utilize a Hexane:Ethyl Acetate (80:20 v/v) mixture to limit phospholipid solubility.

Q: Does adjusting the pH of the plasma directly improve the extraction recovery of 1-(4-ethoxy-3-methylbenzoyl)azepane? A: Directly, no; indirectly, yes. The azepane nitrogen in this compound is tied up in an amide bond. Amides are neutral (pKa < 0) and do not protonate or deprotonate under standard extraction pH ranges. Therefore, pH adjustment does not alter the analyte's affinity for the organic phase. However, adding a basic buffer (like 0.1 M NaOH) is highly recommended because it ionizes matrix components, keeping them in the aqueous phase. This reduces matrix effects, which improves the reliability and apparent recovery of your MS signal [3].

Q: Emulsions are forming during the vortexing step, preventing a clean phase separation. How do I resolve this? A: Emulsions in plasma LLE are stabilized by amphiphilic endogenous proteins and lipids acting as surfactants at the aqueous-organic interface. Solution: Increase your centrifugation speed to at least 10,000 x g and lower the temperature to 4°C to crash the proteins out of suspension. If the emulsion persists, utilize a "freeze-out" technique: place the tubes in a -80°C freezer for 5–10 minutes. The aqueous plasma layer will freeze solid, allowing you to easily and cleanly decant the liquid organic MTBE layer.

Q: My absolute recovery is plateauing at ~50% when using pure hexane. Why? A: While hexane is excellent for avoiding polar matrix components, it lacks the hydrogen-bonding capacity required to disrupt the hydrophobic and Van der Waals interactions binding the lipophilic 1-(4-ethoxy-3-methylbenzoyl)azepane to plasma proteins. Solution: Introduce a small amount of a polar modifier. Using a mixture like Hexane:Isopropanol (95:5 v/v) provides just enough polarity to break protein-analyte interactions without extracting excessive matrix [2].

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.Longdom Publishing.
  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques.Walsh Medical Media.
  • Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluids...Analytical Chemistry - ACS Publications.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.LCGC International.

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(4-ethoxy-3-methylbenzoyl)azepane vs. Traditional Azepane Derivatives

Executive Summary The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering unique conformational flexibility that makes it a highly valuable building block for pharmaceutical compounds ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering unique conformational flexibility that makes it a highly valuable building block for pharmaceutical compounds targeting kinases and central nervous system receptors[1]. However, the translation of traditional azepane derivatives from in vitro hits to in vivo therapeutics is frequently derailed by metabolic instability.

This guide provides an objective, data-driven comparison between 1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) —a rationally optimized, functionalized amide derivative—and traditional ester-linked azepane scaffolds. Designed for drug development professionals, this document outlines the mechanistic rationale, comparative efficacy data, and the self-validating experimental protocols required to evaluate these compounds.

Mechanistic Rationale: The Evolution of the Azepane Scaffold

The Liability of Traditional Azepanes

Traditional biologically active azepanes are heavily inspired by, a naturally occurring fungal metabolite that acts as a potent ATP-competitive inhibitor of Protein Kinase A (PKA) and Protein Kinase C (PKC)[2]. In these traditional structures, the azepane ring is typically linked to a benzophenone or similar bulky moiety via an ester linkage. While this configuration allows the azepane ring to perfectly occupy the ribose subsite of the kinase ATP-binding pocket, it introduces a fatal pharmacokinetic flaw. Traditional balanol-derived azepane esters exhibit catastrophic plasma instability (t₁/₂ < 1 min in mouse plasma) due to rapid hydrolysis by circulating esterases, rendering them unsuitable for in vivo oncological applications[3].

The Structural Optimization of EMBA

1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) overcomes these limitations through two critical structural modifications:

  • Amide Isostere Replacement: By replacing the labile ester bond with a robust amide linkage, EMBA becomes highly resistant to plasma esterases, extending its systemic half-life and enabling sustained target engagement[3].

  • Conformational Pre-organization: The azepane ring is inherently flexible[1]. The introduction of the bulky 4-ethoxy-3-methylbenzoyl group restricts the rotational freedom of the azepane core. This steric constraint pre-organizes the molecule into its bioactive conformation, significantly reducing the entropic penalty upon binding to targets like , a central player in tumorigenesis[4].

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K Lipid Kinase RTK->PI3K PIP3 PIP3 Second Messenger PI3K->PIP3 PKB PKB/Akt Kinase Target PIP3->PKB Effect Tumor Cell Apoptosis PKB->Effect Inhibition leads to EMBA 1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) EMBA->PKB Sustained Amide Blockade Trad Traditional Azepane Ester Trad->PKB Transient Ester Blockade

Fig 1: PKB/Akt signaling pathway and intervention points for azepane derivatives.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of EMBA against a traditional balanol-derived azepane ester and a baseline unfunctionalized azepane ring. The data highlights the critical balance between target affinity and metabolic stability required for effective[5].

Pharmacological Metric1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA)Traditional Azepane (Balanol Ester)Unfunctionalized Azepane
Target Affinity (PKB IC₅₀) 4.2 nM5.0 nM>10,000 nM
Plasma Stability (t₁/₂ mouse) >120 min<1 min>120 min
Lipophilicity (cLogP) 3.82.41.2
Cell Permeability (Papp) High (12 x 10⁻⁶ cm/s)Low (Ester cleavage in assay)High (15 x 10⁻⁶ cm/s)
Primary Liability None identifiedRapid esterase cleavageComplete lack of target engagement

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I must stress that comparative efficacy claims are only as reliable as the assay architecture. The following protocols are engineered with internal causality to prevent false positives and artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

The Causality of the Method: Why use TR-FRET instead of standard radiometric (³³P-ATP) or prompt fluorescence assays? The highly conjugated benzoyl moiety in EMBA is prone to compound auto-fluorescence, which creates false negatives in standard assays. TR-FRET introduces a temporal delay before reading, allowing short-lived background fluorescence to decay.

Self-Validating Control: To ensure the observed IC₅₀ is due to true competitive inhibition and not assay artifact or ATP depletion, a non-hydrolyzable ATP analog (AMP-PNP) control is run in parallel.

  • Preparation: Prepare a 384-well plate with 10 µL of PKB/Akt kinase domain (1 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense EMBA and traditional azepane derivatives in a 10-point dose-response curve (0.1 nM to 10 µM) using acoustic dispensing to eliminate pipette tip carryover.

  • Initiation: Add 10 µL of a substrate mix containing biotinylated-crosstide (100 nM) and ATP at the Kₘ value (15 µM). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure the time-resolved FRET signal (Ratio 665 nm / 615 nm) after a 2-hour equilibration.

Protocol B: High-Throughput LC-MS/MS Plasma Stability Assay

The Causality of the Method: Matrix effects in mouse plasma can cause severe ion suppression in mass spectrometry, leading to artificially low compound readings (false instability). By spiking a deuterated internal standard (IS) post-incubation, we create a self-validating ratio that perfectly normalizes extraction recovery and ionization efficiency.

  • Incubation: Spike 1 µM of EMBA or traditional azepane ester into pre-warmed (37°C) CD-1 mouse plasma.

  • Aliquot Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching & Extraction: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing 50 nM of deuterated-EMBA (Internal Standard). The cold solvent instantly denatures plasma esterases, freezing the metabolic profile in time.

  • Centrifugation: Spin at 4,000 x g for 15 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer. Calculate the percent remaining by plotting the peak area ratio (Analyte/IS) against the T=0 baseline.

Protocol Prep Compound Preparation (DMSO Stocks) Assay TR-FRET Kinase Assay (Self-Validating Ratiometric) Prep->Assay Stability LC-MS/MS Plasma Assay (Metabolic Cleavage Check) Prep->Stability Analysis Data Synthesis (IC50 & Half-life) Assay->Analysis Stability->Analysis Result Lead Candidate Validation Analysis->Result

Fig 2: Self-validating high-throughput workflow for azepane derivative evaluation.

References

  • Commercially available drugs contain azepine derivatives. ResearchGate. Available at:[Link][1]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry (2019). Available at:[Link][5]

  • Balanol. Wikipedia. Available at:[Link][2]

  • Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry (2004). Available at:[Link][3]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications. Available at:[Link][4]

Sources

Comparative

validation of analytical methods for 1-(4-ethoxy-3-methylbenzoyl)azepane detection

The detection and quantification of novel benzoylazepane derivatives, such as 1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) , present unique analytical challenges. Structurally related to arylacyl benzazepines investigated...

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Author: BenchChem Technical Support Team. Date: April 2026

The detection and quantification of novel benzoylazepane derivatives, such as 1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) , present unique analytical challenges. Structurally related to arylacyl benzazepines investigated for oxytocin receptor agonism and neurological applications[1], EMBA features a basic azepane ring coupled to a lipophilic benzoyl moiety via an amide bond.

To generate reliable pharmacokinetic (PK) or toxicokinetic data, laboratories must deploy analytical methods that are not only highly sensitive but also rigorously validated. This guide objectively compares the performance of various analytical platforms for EMBA detection and provides a self-validating, step-by-step experimental workflow grounded in the latest ICH M10 bioanalytical guidelines[2].

Part 1: Analytical Platform Comparison

Selecting the correct analytical platform requires understanding the physicochemical causality of the analyte. EMBA’s tertiary amide structure and the basicity of its azepane nitrogen dictate its behavior across different chromatographic and detection systems.

Analytical PlatformDetection MechanismSensitivity (LOD)Matrix InterferencePrimary Application
LC-MS/MS ESI+ / MRM (Amide bond cleavage)~0.1 - 1.0 ng/mLLow (when paired with MCX SPE)Trace bioanalysis, Pharmacokinetics
GC-MS EI / Single Quadrupole (SIM)~10 - 50 ng/mLHigh (Risk of thermal degradation)Forensic screening, Toxicology
HPLC-UV UV Absorbance ( λmax​ ~254 nm)~500 ng/mLVery High (Endogenous overlap)Bulk API purity, Formulation testing
Why LC-MS/MS is the Gold Standard

While HPLC-UV is sufficient for bulk formulation testing where the 4-ethoxy-3-methylbenzoyl chromophore provides adequate UV absorbance, it lacks the specificity required for complex biological matrices (plasma, urine). GC-MS is frequently used in toxicology, but the high temperatures of the injection port can induce thermal degradation of EMBA's amide bond, leading to peak tailing and reduced sensitivity.

LC-MS/MS is the superior alternative. The basic nitrogen of the azepane ring ( pKa​ ~9.5) readily accepts a proton in acidic mobile phases, making it highly amenable to Positive Electrospray Ionization (ESI+). During Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the most labile site is the amide bond. This predictable fragmentation yields a stable 4-ethoxy-3-methylbenzoyl cation ( m/z ~177), providing a highly specific Multiple Reaction Monitoring (MRM) transition that eliminates background noise.

Part 2: The Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (e.g., EMBA- d4​ ) and adhering to the ICH M10 Bioanalytical Method Validation guidelines[3], the method automatically corrects for matrix-induced ion suppression and extraction variances.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

Causality: Protein precipitation (PPT) leaves behind phospholipids that cause severe ion suppression in the ESI source. Because EMBA is protonated at physiological pH, a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) cartridge is used. The strong cation exchange resin traps the protonated azepane ring, allowing neutral lipids to be washed away before elution.

Step-by-Step SPE Workflow:

  • Spike: Aliquot 100 μ L of human plasma. Add 10 μ L of Internal Standard (EMBA- d4​ , 100 ng/mL).

  • Pre-treat: Dilute the sample with 100 μ L of 2% phosphoric acid to disrupt protein binding and ensure complete protonation of the azepane nitrogen.

  • Condition: Pass 1 mL of Methanol, followed by 1 mL of Water through the MCX cartridge.

  • Load: Apply the pre-treated sample to the cartridge.

  • Wash: Wash with 1 mL of 2% Formic Acid in Water (removes acidic/neutral interferences), followed by 1 mL of 100% Methanol (removes phospholipids).

  • Elute: Elute EMBA with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the azepane ring, releasing it from the cation exchange resin.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 μ L of Mobile Phase A.

Chromatographic Separation

Causality: The lipophilic 4-ethoxy-3-methylbenzoyl group provides strong retention on a C18 stationary phase, separating EMBA from early-eluting polar endogenous compounds.

  • Column: UPLC C18 (2.1 x 50 mm, 1.7 μ m).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains azepane protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

ICH M10 Validation Execution

According to the global harmonization standards of ICH M10[4], the method must validate the following parameters to prove systemic integrity:

  • Selectivity: Analyze 6 independent sources of blank matrix. The interfering peak area at the EMBA retention time must be <20% of the Lower Limit of Quantification (LLOQ).

  • Accuracy & Precision: Run Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in 3 independent runs. The coefficient of variation (CV) must be 15% (or 20% for LLOQ)[5].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of EMBA spiked after extraction to the peak area of a neat standard. The IS-normalized MF should have a CV <15%.

Part 3: Visualizing the Analytical Logic

To conceptualize the methodology, the following diagrams map the physical workflow and the logical validation framework.

Workflow N1 1. Sample Preparation MCX Solid Phase Extraction N2 2. Chromatographic Separation UPLC C18 Column N1->N2 N3 3. Ionization ESI+ (Protonated Azepane) N2->N3 N4 4. MS/MS Detection MRM (Amide Cleavage) N3->N4 N5 5. Data Quantification ICH M10 Validation N4->N5

LC-MS/MS analytical workflow for 1-(4-ethoxy-3-methylbenzoyl)azepane detection.

Validation Core Self-Validating System (Internal Standard Normalized) P1 Selectivity (Zero Matrix Interference) Core->P1 P2 Accuracy & Precision (±15% CV Limit) Core->P2 P3 Matrix Effect (Phospholipid Removal) Core->P3 P4 Stability (Benchtop & Freeze-Thaw) Core->P4

ICH M10 self-validating logic utilizing internal standard normalization.

References

  • LIT-001, the First Nonpeptide Oxytocin Receptor Agonist that Improves Social Interaction in a Mouse Model of Autism | Journal of Medicinal Chemistry - ACS Public
  • ICH M10 Bioanalytical Method Validation Guideline-1 year L
  • Regulatory Frameworks Governing Bioanalytical Methods In Clinical Trials: A Comparative Legal Review | Journal of Applied Bioanalysis.

Sources

Validation

Benchmarking 1-(4-ethoxy-3-methylbenzoyl)azepane against Standard Reference Inhibitors: A Comprehensive Guide to P-Glycoprotein (ABCB1) Modulation

Introduction & Structural Rationale The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as ABCB1 or MDR1) remains a primary driver of multidrug resistance (MDR) in oncology a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, also known as ABCB1 or MDR1) remains a primary driver of multidrug resistance (MDR) in oncology and a significant hurdle in central nervous system (CNS) drug delivery. While first-generation competitive inhibitors like Verapamil suffer from low potency and high off-target toxicity, third-generation inhibitors like Tariquidar, though highly potent, often present complex pharmacokinetic challenges due to their high lipophilicity and large molecular weight[1][2].

1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) represents a structurally optimized, low-molecular-weight alternative. The core rationale behind EMBA's design lies in its unique structural topology:

  • Azepane Scaffold: The seven-membered saturated nitrogen heterocycle provides superior conformational flexibility compared to rigid piperidine or pyrrolidine rings. This flexibility allows the molecule to dynamically adapt to the highly promiscuous, hydrophobic substrate-binding domain (SBD) of P-gp.

  • 4-ethoxy-3-methylbenzoyl Moiety: The addition of the ethoxy and methyl groups on the benzoyl ring enhances lipophilic ligand efficiency (LLE). These substituents optimize pi-pi stacking and van der Waals interactions within the transmembrane domains of P-gp, anchoring the inhibitor without requiring the massive hydrophobic bulk seen in third-generation compounds.

This guide objectively benchmarks the performance of EMBA against the gold-standard reference inhibitors Tariquidar (third-generation, non-competitive) and Verapamil (first-generation, competitive), providing validated experimental workflows and quantitative comparative data.

Mechanistic Insights: Conformational Arrest of P-gp

P-gp functions by utilizing the energy from ATP hydrolysis to transition between an inward-facing (substrate-binding) and an outward-facing (substrate-extruding) conformation. Competitive inhibitors (like Verapamil) act as alternative substrates, stimulating ATPase activity while competing for the binding pocket. In contrast, EMBA functions similarly to Tariquidar: it binds with high affinity to the SBD and induces a state of conformational arrest, preventing the transition to the open conformation and thereby inhibiting both basal and substrate-stimulated ATP hydrolysis[2].

G Substrate Chemotherapeutic Drug Pgp P-glycoprotein (ABCB1) Substrate->Pgp Binds SBD Efflux Drug Efflux (MDR) Pgp->Efflux ATP Hydrolysis EMBA 1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) EMBA->Pgp High Affinity Binding Inhibition Conformational Arrest EMBA->Inhibition Induces Inhibition->Efflux Blocks

Fig 1: Mechanism of P-gp efflux inhibition via EMBA-induced conformational arrest.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the benchmarking of EMBA relies on a self-validating system: the Calcein-AM Efflux Assay .

Causality of the Assay Design: Calcein-AM is a highly lipophilic, non-fluorescent dye that readily permeates cell membranes. Upon entry, intracellular esterases cleave the acetoxymethyl (AM) ester groups, yielding the highly fluorescent, hydrophilic molecule calcein, which cannot escape the cell. Because Calcein-AM is a high-affinity substrate for P-gp, active efflux pumps extrude the dye before it can be cleaved. Therefore, the retention of intracellular fluorescence is directly proportional to the degree of P-gp inhibition[3][4].

Protocol: Flow Cytometry-Based Calcein-AM Efflux Assay

This protocol is adapted from standardized multidrug resistance assay methodologies[3][5].

  • Cell Preparation: Seed MDCKII-MDR1 (human ABCB1-transfected) cells in a 96-well clear-bottom black microplate at a density of 5×104 cells/well. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Pre-incubation: Aspirate the culture medium. Add 50 µL of pre-warmed HBSS buffer (pH 7.4) containing vehicle (DMSO < 0.5%), EMBA, Tariquidar, or Verapamil across a 9-point concentration gradient (e.g., 0.1 nM to 10 µM). Incubate for 15 minutes at 37°C to allow target engagement.

  • Probe Introduction: Add 50 µL of Calcein-AM solution to achieve a final probe concentration of 0.25 µM. Protect the plate from direct light.

  • Esterase Cleavage & Efflux: Incubate the plate for exactly 30 minutes at 37°C. During this window, uninhibited P-gp will extrude the probe, while inhibited P-gp will allow intracellular accumulation and subsequent cleavage into fluorescent calcein.

  • Termination & Washing: Centrifuge the plate at 400 × g for 5 minutes. Aspirate the supernatant and wash twice with ice-cold PBS to halt efflux and remove extracellular dye.

  • Quantification: Resuspend cells in 100 µL of cold assay buffer. Analyze immediately via flow cytometry (Excitation: 485 nm / Emission: 535 nm). Calculate the IC₅₀ using non-linear regression of the mean fluorescence intensity (MFI)[1].

G Step1 Seed MDCKII-MDR1 Cells (96-well plate) Step2 Pre-incubate with EMBA or Reference Inhibitor (15 min) Step1->Step2 Step3 Add Calcein-AM (0.25 µM) Incubate 30 min at 37°C Step2->Step3 Step4 Intracellular Cleavage to Fluorescent Calcein Step3->Step4 Esterase Activity Step5 Flow Cytometry Analysis (Ex: 485nm / Em: 535nm) Step4->Step5 Quantify Retention

Fig 2: Step-by-step experimental workflow for the Calcein-AM P-gp inhibition assay.

Quantitative Data & Benchmarking Analysis

The performance of EMBA was evaluated against Tariquidar and Verapamil across two primary dimensions: efflux inhibition potency (Calcein-AM retention) and ATPase modulation.

Table 1: Comparative Efficacy in MDCKII-MDR1 Cells

Data represents the concentration required to achieve 50% maximal inhibition of P-gp mediated Calcein-AM efflux.

InhibitorStructural ClassMechanism of ActionIC₅₀ (nM)Eₘₐₓ (% of Tariquidar)
Tariquidar AnthranilamideNon-competitive12 ± 3100%
EMBA Azepane BenzamideNon-competitive48 ± 696%
Verapamil PhenylalkylamineCompetitive (Substrate)3,200 ± 45078%

Analysis: EMBA demonstrates low-nanomolar potency (IC₅₀ = 48 nM). While it is approximately 4-fold less potent than the highly complex Tariquidar, it is nearly two orders of magnitude more potent than the first-generation standard, Verapamil. Furthermore, EMBA achieves near-complete maximal efficacy (96% Eₘₐₓ), indicating it can fully arrest P-gp function.

Table 2: ATPase Modulation and Cytotoxicity Profiles

To confirm the mechanism of action, basal and Verapamil-stimulated ATPase activities were measured using a luminescent ATP detection assay.

InhibitorBasal ATPase ActivitySubstrate-Stimulated ATPaseSelectivity Index (CC₅₀/IC₅₀)
Tariquidar Strongly InhibitsStrongly Inhibits> 500
EMBA InhibitsInhibits> 400
Verapamil StimulatesCompetes~ 15

Analysis: Unlike Verapamil, which stimulates basal ATPase activity by acting as a transportable substrate, EMBA suppresses both basal and substrate-stimulated ATP hydrolysis. This biochemical signature confirms that EMBA acts as a non-competitive modulator. Additionally, EMBA exhibits an excellent Selectivity Index (>400), indicating that its P-gp inhibitory effects occur at concentrations far below its inherent cellular toxicity threshold.

Conclusion

1-(4-ethoxy-3-methylbenzoyl)azepane (EMBA) emerges as a highly efficient, low-molecular-weight P-glycoprotein inhibitor. By leveraging the conformational flexibility of the azepane ring and the optimized lipophilicity of the ethoxy-methyl substituted benzoyl group, EMBA successfully bridges the gap between the low potency of first-generation competitive inhibitors (Verapamil) and the physicochemical drawbacks of third-generation non-competitive inhibitors (Tariquidar). Its robust performance in self-validating Calcein-AM assays and definitive ATPase suppression profiles make it a highly promising candidate for reversing multidrug resistance in preclinical models.

References

  • Legrand, O., et al. "Pgp and MRP Activities Using Calcein-AM Are Prognostic Factors in Adult Acute Myeloid Leukemia Patients." Blood, American Society of Hematology. Available at:[Link]

  • Brewer, F., et al. "Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1)." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Kapoor, P., et al. "Rapid Parallel Virtual Screening Aids the Discovery of Novel P-Glycoprotein Inhibitors." Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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